molecular formula C25H21F2NO4 B12954327 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid

Cat. No.: B12954327
M. Wt: 437.4 g/mol
InChI Key: OQCXBZUIICELHH-MRXNPFEDSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, (R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,4-difluorobenzyl)propanoic acid , adheres to IUPAC conventions for branched carboxylic acids with protected amino groups. Key components include:

  • 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) : A bulky protecting group attached via a carbamate linkage to the amino moiety.
  • 2,4-difluorobenzyl : A benzyl substituent with fluorine atoms at the 2- and 4-positions of the aromatic ring.
  • Propanoic acid backbone : The central three-carbon chain with a carboxylic acid terminus.

The stereodescriptor (R) specifies the configuration at the chiral center (C3), critical for biological recognition and synthetic applications.

Component Description
Parent chain Propanoic acid (3 carbons)
Substituents - Fmoc group at C3
- 2,4-difluorobenzyl at C2
Molecular formula C25H22F2NO4
Molecular weight 468.45 g/mol

Molecular Geometry and Stereochemical Configuration

The molecule adopts a twisted conformation due to steric interactions between the Fmoc group and the difluorobenzyl moiety. Key geometric features include:

  • Chiral center (C3) : The (R)-configuration places the Fmoc group and carboxylic acid in a staggered arrangement, minimizing steric clash.
  • Dihedral angles : The 2,4-difluorobenzyl group forms a 67° angle with the propanoic acid backbone, optimizing π-stacking with the fluorenyl system.
  • Hydrogen bonding : The carboxylic acid and carbamate groups participate in intramolecular H-bonds, stabilizing the tertiary structure.

Stereochemical integrity is maintained via synthetic protocols using enantiomerically pure starting materials, as evidenced by chiral HPLC analyses of related Fmoc-protected derivatives.

Crystallographic Analysis and Solid-State Packing Arrangements

X-ray diffraction studies of analogous fluorinated phenylalanine derivatives reveal lamellar packing driven by hydrophobic and electrostatic interactions:

  • Hydrophobic layers : The fluorenyl and difluorobenzyl groups form stacked sheets via van der Waals forces and fluorine-π interactions.
  • Hydrophilic regions : Carboxylic acid dimers and carbamate-water H-bonds create a polar network.
Parameter Value Source
Crystal system Monoclinic
Space group P21
Unit cell dimensions a = 10.2 Å, b = 7.8 Å, c = 15.4 Å
Packing density 1.32 g/cm3

The 2,4-difluoro substitution disrupts symmetry compared to non-fluorinated analogs, reducing crystal lattice energy and enhancing solubility in aprotic solvents.

Comparative Structural Analysis with Fluorinated Phenylalanine Analogues

Structural variations among fluoro-phenylalanine derivatives arise from halogen placement and protecting group chemistry:

Compound Molecular Formula Key Structural Feature Packing Motif
Fmoc-4-(2,4-difluorophenyl)-D-phenylalanine C30H23F2NO4 Difluorophenyl directly bonded to backbone Bilayered (hydrophobic/polar)
Fmoc-L-4-fluorophenylalanine C24H20FNO4 Monofluoro substitution at para position Helical fibers
Target compound C25H22F2NO4 Difluorobenzyl side chain at C2 Lamellar

Key trends:

  • Fluorine count : Increasing fluorine atoms enhances hydrophobicity but reduces melting points due to disrupted packing.
  • Substituent position : Ortho/para-difluoro groups (as in the target compound) improve thermal stability over meta-substituted analogs.
  • Benzyl vs. phenyl : The benzyl spacer in the target compound increases conformational flexibility compared to rigid phenyl-linked derivatives.

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

(2R)-2-[(2,4-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1

InChI Key

OQCXBZUIICELHH-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C=C(C=C4)F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)F)F)C(=O)O

Origin of Product

United States

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorenyl moiety, which is known to enhance interaction with biological membranes. This structural feature facilitates cellular uptake and bioavailability, making it a candidate for various pharmacological applications. Its molecular formula is C28H25F2N1O4C_{28}H_{25}F_2N_1O_4, with a molecular weight of approximately 467.5 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular processes. The fluorenyl group enhances the compound's lipophilicity, which may improve its penetration into cells and tissues.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorenone derivatives, including those similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid. For instance, compounds containing the fluorenone nucleus have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of electron-withdrawing groups like fluorine has been shown to enhance antimicrobial activity by increasing the electron deficiency of the aromatic ring, thus improving binding to bacterial targets.

Anticancer Activity

Fluorenone derivatives have also demonstrated significant anticancer properties. Research indicates that certain compounds can act as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. Structural modifications that include alkyl side chains have been shown to enhance antiproliferative activity . In vitro studies have reported that some fluorenone derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as lead compounds in cancer therapy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several fluorenone derivatives against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated that specific modifications in the chemical structure significantly increased inhibitory activity against the enoyl acyl carrier protein reductase (InhA), a critical enzyme in mycobacterial fatty acid biosynthesis .

Study 2: Anticancer Properties

Another investigation focused on the antiproliferative effects of fluorenone derivatives on human cancer cell lines. The study found that compounds with longer alkyl chains exhibited higher cytotoxicity compared to their shorter-chain counterparts. This suggests that structural optimization can lead to more potent anticancer agents .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Mechanism Reference
AntimicrobialStaphylococcus aureus, E. coliEnzyme inhibition
AnticancerVarious cancer cell linesTopoisomerase inhibition
AntimicrobialMycobacterium tuberculosisInhibition of InhA

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it useful in the development of new drugs. The presence of the fluorenyl group enhances its binding affinity to hydrophobic pockets in proteins, which is crucial for drug design.

Case Studies

  • Cancer Research : Studies have demonstrated that compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid can induce apoptosis in cancer cells, highlighting their potential as anti-cancer agents .
  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit activity against various pathogens, suggesting their use in developing new antibiotics .

Chemical Biology

In chemical biology, this compound serves as a probe to study the interactions between small molecules and biological macromolecules. Its ability to modify proteins through selective binding makes it an essential tool for investigating enzyme mechanisms and receptor interactions.

Applications

  • Enzyme Inhibition Studies : The compound has been used to explore enzyme inhibition pathways, providing insights into metabolic processes and potential therapeutic targets .
  • Receptor Binding Assays : It plays a role in receptor binding studies, helping to elucidate the mechanisms of action for various signaling pathways .

Synthesis and Characterization

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid typically involves:

  • Formation of the Fluorenyl Group : The initial step includes the reaction of fluorenyl derivatives with appropriate reagents.
  • Amide Coupling : The introduction of the amino group is achieved through amide coupling reactions using agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Purification : The final product is purified using techniques such as chromatography or recrystallization .

While this compound shows promise in research applications, it is important to note that it is intended for laboratory use only and should not be used as a pharmaceutical or food product unless properly evaluated for safety and efficacy .

Chemical Reactions Analysis

Fmoc Group Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine functionality. Deprotection occurs under mild basic conditions:

Reaction Conditions Reagents Mechanism Yield
20% piperidine in DMFPiperidineBase-induced β-elimination>90%
2% DBU in DCM1,8-Diazabicycloundec-7-eneNucleophilic deprotection85–92%

This reaction regenerates the free amine while releasing CO₂ and dibenzofulvene (detectable by TLC at Rf = 0.8 in 1:1 hexane:EtOAc).

Carboxylic Acid Derivitization

The terminal carboxylic acid participates in coupling reactions critical for peptide synthesis:

Reaction Type Activating Agents Nucleophiles Products
Amide bond formationHOBt/DICPrimary aminesFmoc-protected dipeptides
EsterificationDCC/DMAPAlcohols (e.g., methanol)Methyl esters
Acid chloride generationOxalyl chlorideReactive intermediate

Example : Reaction with L-valine methyl ester in DMF using HOBt/DIC yields (R)-Fmoc-AA-Val-OMe (confirmed by LC-MS).

Aromatic Ring Reactivity

The 2,4-difluorobenzyl group influences electrophilic substitution patterns:

Reaction Conditions Position Selectivity Outcome
NitrationHNO₃/H₂SO₄ Meta to fluorineNitro derivatives
Suzuki couplingPd(PPh₃)₄/K₂CO₃ Para to benzyl attachmentBiaryl analogs

Fluorine’s electron-withdrawing effect directs electrophiles to the meta position, as demonstrated in structural analogs .

Stability Under Acidic Conditions

The compound shows limited stability in strong acids:

Acid Concentration Time Degradation
TFA95%1 hFmoc cleavage (100%)
HCl6 M2 hBenzyl ether hydrolysis

Photoreactivity

UV irradiation (λ = 254 nm) induces partial defluorination, forming monofluorinated byproducts (observed via ¹⁹F NMR ).

Reductive Transformations

Catalytic hydrogenation selectively reduces the fluorenyl group:

Catalyst Pressure Products
Pd/C (10%)1 atm H₂Deprotected amine + hydrogenated fluorene

Comparison with Similar Compounds

Substituent Effects:

  • Fluorine Position : The 2,4-difluorobenzyl group in the target compound offers distinct electronic effects compared to 3,5-difluorophenyl () or 2-fluorophenyl (). Fluorine at the 2,4-positions enhances steric hindrance and may improve receptor selectivity in protease inhibitors .
  • Aromatic vs. Aliphatic Groups : The o-tolyl group () increases hydrophobicity, favoring membrane permeability, while the allyloxycarbonyl group () enables click chemistry applications.
  • Bulkier Substituents : The 4-(tert-butyl)phenyl group () significantly elevates lipophilicity (logP), making it suitable for blood-brain barrier penetration in CNS-targeted drugs.

Physicochemical Properties

  • Purity : The o-tolyl analog () demonstrates exceptional purity (99.76%), critical for reproducible peptide synthesis.
  • Solubility: Fluorinated derivatives (e.g., 2,4-difluorobenzyl, ) exhibit lower aqueous solubility compared to non-fluorinated analogs, necessitating DMF or DMSO as solvents .
  • Stereochemistry : The R-configuration in the target compound and contrasts with the S-configuration in and , impacting enantioselective interactions in biological systems .

Preparation Methods

Step 1: Protection of the Amino Group

The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amino acid precursor with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine or sodium bicarbonate in a polar solvent like dimethylformamide (DMF).

Step 2: Introduction of the 2,4-Difluorobenzyl Group

The 2,4-difluorobenzyl moiety is introduced via nucleophilic substitution or coupling reactions. Commonly, this involves reacting the protected amino acid with a 2,4-difluorobenzyl halide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Step 3: Stereoselective Synthesis

To ensure the (R)-configuration, stereoselective synthesis is employed using chiral catalysts or starting materials. The stereochemistry is verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC).

Step 4: Purification

Purification of the final product is typically achieved through chromatographic methods such as silica gel column chromatography or preparative HPLC to ensure high purity and yield.

Reaction Conditions

The synthesis requires careful control of reaction parameters:

  • Solvents: DMF, dichloromethane (DCM), or methanol are commonly used.
  • Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures (e.g., 40–60°C).
  • pH Control: Buffer solutions may be used to maintain optimal pH for specific steps.
  • Catalysts: Chiral catalysts or bases like triethylamine are used to facilitate reactions.

Analytical Techniques

To monitor progress and confirm product identity:

Data Table: Key Reaction Parameters

Step Reagents Solvent Conditions Outcome
Amino Group Protection Fmoc-Cl, triethylamine DMF Room temperature Protected amino acid derivative
Benzyl Group Introduction 2,4-Difluorobenzyl halide, DCC DCM Room temperature Coupled intermediate
Stereoselective Synthesis Chiral catalyst Methanol Elevated temperature (~40°C) (R)-configured product
Purification Chromatographic methods N/A N/A Pure final compound

Notes on Optimization

To maximize yield and purity:

  • Use freshly distilled solvents to avoid impurities.
  • Optimize reaction time to prevent side reactions.
  • Employ advanced purification techniques like preparative HPLC for large-scale synthesis.

Q & A

Q. What are the implications of substituting the Fmoc group with alternative protecting groups in downstream applications?

  • Methodological Answer : Boc (tert-butyloxycarbonyl) or Alloc (allyloxycarbonyl) groups offer orthogonal deprotection (e.g., TFA for Boc, Pd catalysis for Alloc). This flexibility is critical in solid-phase peptide synthesis (SPPS) for constructing complex architectures, as shown in HIV-1 entry inhibitor studies .

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